3-methyl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methylphenyl)ethyl]phenol
Overview
Description
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI-: is an organic compound that belongs to the class of chlorinated cresols. It is a bioactive chemical with various applications in scientific research and industry. The compound is characterized by the presence of a trichloroethylidene group attached to two m-cresol units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- typically involves the reaction of m-cresol with trichloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The compound can undergo substitution reactions where one or more chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce dechlorinated cresols.
Scientific Research Applications
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its effects on biological systems and its potential use as a bioactive agent.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated cresol with similar chemical properties.
2,4-Dichlorophenol: A related compound with two chlorine atoms attached to the phenol ring.
Trichlorophenol: A compound with three chlorine atoms attached to the phenol ring.
Uniqueness
m-CRESOL, 4,4’-(2,2,2-TRICHLOROETHYLIDENE)DI- is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
21282-43-9 |
---|---|
Molecular Formula |
C16H15Cl3O2 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
3-methyl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C16H15Cl3O2/c1-9-7-11(20)3-5-13(9)15(16(17,18)19)14-6-4-12(21)8-10(14)2/h3-8,15,20-21H,1-2H3 |
InChI Key |
BKCWHEIYUYYYHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C(C2=C(C=C(C=C2)O)C)C(Cl)(Cl)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C2=C(C=C(C=C2)O)C)C(Cl)(Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
21282-43-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Cresol, 4,4'-(2,2,2-trichloroethylidene)di- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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